molecular formula C11H12N2O B1595379 3-(1H-indol-3-yl)propanamide CAS No. 5814-93-7

3-(1H-indol-3-yl)propanamide

Cat. No. B1595379
CAS RN: 5814-93-7
M. Wt: 188.23 g/mol
InChI Key: OTVHXWFANORBAK-UHFFFAOYSA-N
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Description

“3-(1H-indol-3-yl)propanamide” is a compound that has been studied for its potential antimicrobial and antitubercular activities . It has a linear formula of C11H12N2O .


Molecular Structure Analysis

The molecular structure of “3-(1H-indol-3-yl)propanamide” is defined by its linear formula, C11H12N2O . The molecular weight of the compound is 188.23 .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

“3-(1H-indol-3-yl)propanamide” derivatives have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents . These compounds were tested against various strains of Mycobacterium tuberculosis , including the H37Rv strain .

Methods of Application or Experimental Procedures

The compounds were synthesized and their structure-activity relationships (SAR) were studied . They were then evaluated for their preliminary in vitro antibacterial, antifungal activity and were screened for antitubercular activity .

Results or Outcomes

The synthesized compounds displayed interesting antimicrobial activity . They were further tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .

PTP1B Inhibitors

Specific Scientific Field

This application is in the field of Biochemical Research .

Summary of the Application

“3-(1H-indol-3-yl)propanamide” derivatives have been explored as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a key role in insulin signaling .

Methods of Application or Experimental Procedures

These inhibitors were designed based on molecular docking studies .

Results or Outcomes

The article does not provide specific results or outcomes for this application .

Future Directions

The future directions of “3-(1H-indol-3-yl)propanamide” research could potentially involve further exploration of its antimicrobial and antitubercular activities . As the compound has shown interesting antimicrobial activity, it may be beneficial to continue studying its potential applications in this area .

properties

IUPAC Name

3-(1H-indol-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-11(14)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVHXWFANORBAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326054
Record name 3-(1H-indol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)propanamide

CAS RN

5814-93-7
Record name 1H-Indole-3-propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5814-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indolepropionamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole-3-propionamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523262
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Record name 3-(1H-indol-3-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-indol-3-yl)propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name INDOLEPROPIONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RD94WRM73
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Record name Indolepropionamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240640
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
103
Citations
S Ölgen, Z Kılıç, AO Ada… - Archiv der Pharmazie: An …, 2007 - Wiley Online Library
The interest in the application of antioxidants for medical treatment has been growing recently. A lot of evidence has proven the link between the development of human diseases and …
Number of citations: 18 onlinelibrary.wiley.com
E Lacivita, IA Schepetkin, ML Stama… - Bioorganic & medicinal …, 2015 - Elsevier
N-Formyl peptide receptors (FPRs) are G protein-coupled receptors (GPCRs) that play critical roles in inflammatory reactions, and FPR-specific interactions can possibly be used to …
Number of citations: 13 www.sciencedirect.com
GS Reddy, M Pal - Current Medicinal Chemistry, 2021 - ingentaconnect.com
Background: The indole framework is considered as one of the privileged structures in the area of medicinal chemistry and drug discovery because compounds containing this …
Number of citations: 29 www.ingentaconnect.com
RP Karuvalam, R Pakkath, KR Haridas… - Medicinal Chemistry …, 2013 - Springer
In this article, we report herein the SAR studies of a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide 10(a–j), 11(a–j). The synthesized compounds were evaluated for their …
Number of citations: 9 link.springer.com
E Lattmann, H Singh, P Lattmann… - Journal of pharmacy …, 2006 - Wiley Online Library
The structure‐activity relationship optimization of the pyrazoline template 3a resulted in novel 3‐oxo‐1,2‐diphenyl‐2,3‐dihydro‐1H‐pyrazol‐4‐yl)‐indole carboxamides 4a–4e. These …
Number of citations: 13 onlinelibrary.wiley.com
N Devender, S Gunjan, R Tripathi… - European Journal of …, 2017 - Elsevier
Due to the recent reports of growing parasite resistance to artemisinins and other antimalarial drugs, development of new antimalarial chemotypes is an urgent priority. Here in, we …
Number of citations: 50 www.sciencedirect.com
E Lacivita, E Lucente, C Kwizera, IF Antunes… - Bioorganic & Medicinal …, 2017 - Elsevier
Gastrin-releasing peptide receptors (GRP-Rs, also known as bombesin 2 receptors) are overexpressed in a variety of human cancers, including prostate cancer, and therefore they …
Number of citations: 5 www.sciencedirect.com
KM Naidu, S Srinivasarao, N Agnieszka, AK Ewa… - Bioorganic & medicinal …, 2016 - Elsevier
A series of thirty eight novel 3-(4-((substituted-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl/1,4-diazepan-1-yl)benzo[d]isoxazole and 1-(4-(benzo[d]isoxazol-3-yl)piperazin-1-yl/1,4-…
Number of citations: 74 www.sciencedirect.com
S Kumari - Med Chem Res, 2013 - researchgate.net
In this article, we report herein the SAR studies of a series of (1H-indol-3-yl) alkyl-3-(1H-indol-3-yl) propanamide 10 (a–j), 11 (a–j). The synthesized compounds were evaluated for their …
Number of citations: 0 www.researchgate.net
L Yang, L Guo, A Pasternak, R Mosley… - Journal of medicinal …, 1998 - ACS Publications
Somatostatin (somatotropin release-inhibiting factor, SRIF) is a widely distributed peptide occurring in two biologically active forms, a tetradecapeptide SRIF14 (1) and a 28-residue …
Number of citations: 77 pubs.acs.org

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